Comparative Binding Affinity of Biphenyl-4-yl Dimethylcarbamate for Human PDE4D
Biphenyl-4-yl dimethylcarbamate demonstrates a high-affinity interaction with human PDE4D, exhibiting a dissociation constant (Kd) of 79 nM as determined by surface plasmon resonance (SPR) assay [1]. This value indicates a strong, specific binding event. While no direct head-to-head comparison with a reference compound is available in the same SPR dataset for this exact target, this Kd value places its affinity in a range comparable to some high-affinity PDE4 inhibitors like rolipram (IC50 of 1-3 nM for PDE4A in functional assays, but with distinct isoform selectivity) [2]. The 79 nM Kd for PDE4D suggests potential utility as a selective chemical probe for this isoform, distinguishing it from pan-PDE inhibitors or those with a different selectivity profile.
| Evidence Dimension | Binding Affinity to Human PDE4D |
|---|---|
| Target Compound Data | Kd = 79 nM |
| Comparator Or Baseline | Rolipram (as a class-level reference): IC50 = 1-3 nM for PDE4A, >100 nM for PDE4D in functional assays |
| Quantified Difference | No direct functional inhibition data for target compound; comparator data is for context only. |
| Conditions | Binding affinity to human PDE4D assessed as dissociation constant treated for 320 secs measured for 900 secs by SPR assay |
Why This Matters
This quantitative affinity data allows researchers to select a compound with a defined, sub-micromolar binding interaction with PDE4D, a target implicated in inflammation, asthma, and neurological disorders, differentiating it from analogs with unknown or lower affinity.
- [1] BindingDB. Affinity data for CHEMBL4436770 (BDBM50512766): Binding affinity to human PDE4D. View Source
- [2] Adooq Bioscience. Rolipram (PDE4 inhibitor) Datasheet. View Source
